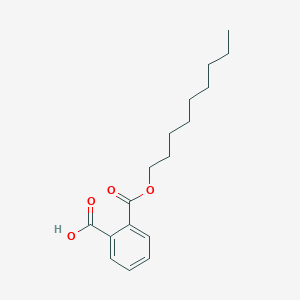

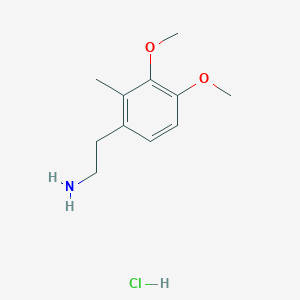

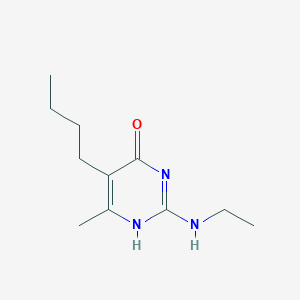

Benzene, 1,1'-(2-bromoethylidene)bis[2,3-dichloro-4-methoxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex benzene derivatives, including those similar to the compound , typically involves multi-step reactions. For instance, a study outlines the preparation of acetylene-terminated monomers through a three-step synthesis, demonstrating the complexity of synthesizing benzene derivatives with specific functional groups (Douglas & Overend, 1994)1.

Molecular Structure Analysis

The molecular structure of such benzene derivatives is characterized by the presence of specific functional groups attached to the benzene ring. The arrangement and type of these groups significantly influence the compound's reactivity and interactions. The X-ray crystallographic analysis provides insights into the stereochemistry and molecular conformation of related compounds, revealing their structural intricacies (Li et al., 1995)2.

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups. For example, the presence of bromoethylidene groups can facilitate electrophilic addition reactions, while methoxy groups may participate in nucleophilic substitution reactions. The study on electrophilic cyclization of bis(4-methoxybenzylthio)acetylene illustrates the potential reactions involving methoxy-substituted benzene rings (Appel et al., 2003)3.

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystalline structure, are crucial for understanding the behavior of this compound under different conditions. The synthesis and characterization of low molecular mass compounds containing benzene units highlight the impact of functional groups on these properties (Acierno et al., 2002)4.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's applications and handling. The interaction of similar benzene derivatives with BCl3 demonstrates the influence of structure on reactivity (Dittmer et al., 1992)5.

科学的研究の応用

Synthesis and Material Development

Polymer Synthesis : Benzene derivatives have been utilized in the synthesis of various polymers. For instance, polyethers with pendant ester groups were synthesized using bis(oxetane)s and active bis(ester)s, demonstrating the versatility of benzene derivatives in creating polymers with specific properties like solubility in common organic solvents (Nishikubo et al., 2004).

Molecular Wire Development : Benzene derivatives have been applied in the development of molecular wires. For instance, 1,4-Bis(3-methoxythiophene-2-yl)benzene with ferrocenyl groups was prepared as a model compound for molecular wires, highlighting the role of benzene derivatives in electronic applications (Sakamoto et al., 2003).

Metal Complexes Synthesis : Benzene derivatives are key in synthesizing metal complexes. Macrocycles derived from Williamson Ether Syntheses involving benzene derivatives and their complexes with copper iodide have been studied, showing the importance of benzene derivatives in creating complex molecular structures (Baranová et al., 2017).

Advanced Material Applications

High-Spin Organic Polymers : Derivatives like Poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] have been prepared, leading to the development of high molecular weight, high-spin organic polymers with unique properties like solvent-solubility and film formability (Kurata et al., 2007).

Electrochemical Applications : The electrochemical properties of compounds like 1,4-Bis(5-ferrocenyl-3-methoxythiophene-2-yl)benzene have been studied, indicating the potential use of benzene derivatives in electrochemical applications and molecular electronics (Sakamoto et al., 2003).

Solvent Extraction Systems : Benzene derivatives have been utilized in developing solvent extraction systems. For example, 1,2-bis(2-methoxyethylthio)benzene was used in a system for the selective separation of palladium(II), highlighting its application in metal recovery and recycling processes (Traeger et al., 2012).

特性

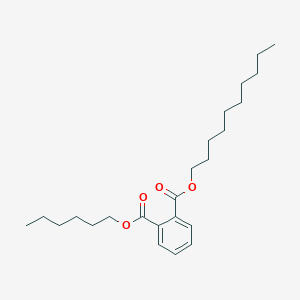

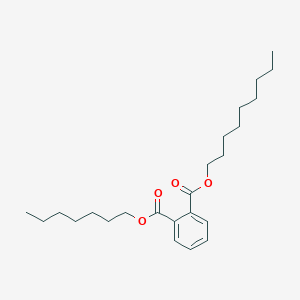

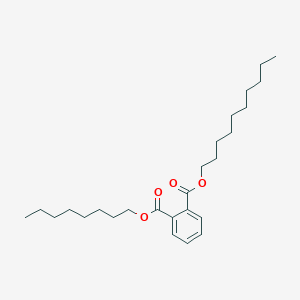

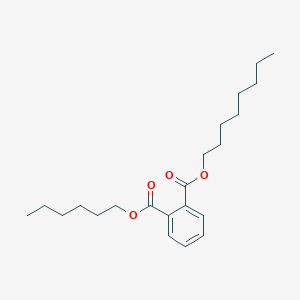

IUPAC Name |

1-[2-bromo-1-(2,3-dichloro-4-methoxyphenyl)ethyl]-2,3-dichloro-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrCl4O2/c1-22-11-5-3-8(13(18)15(11)20)10(7-17)9-4-6-12(23-2)16(21)14(9)19/h3-6,10H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPDMPNYVYGKMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(CBr)C2=C(C(=C(C=C2)OC)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrCl4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465651 |

Source

|

| Record name | Benzene, 1,1'-(2-bromoethylidene)bis[2,3-dichloro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1,1'-(2-bromoethylidene)bis[2,3-dichloro-4-methoxy- | |

CAS RN |

397301-38-1 |

Source

|

| Record name | Benzene, 1,1'-(2-bromoethylidene)bis[2,3-dichloro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。